molecular formula C21H23F2N3O4S B2834226 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide CAS No. 898444-64-9

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide

Cat. No.: B2834226
CAS No.: 898444-64-9
M. Wt: 451.49
InChI Key: HPICNXSPVXMOKA-UHFFFAOYSA-N
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Description

The compound N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide (CAS: 898449-76-8) is a sulfonamide-containing ethanediamide derivative with a molecular formula of C₂₁H₂₄FN₃O₄S and a molecular weight of 433.4964 g/mol . Its structure features:

  • A benzenesulfonyl group attached to a piperidine ring.
  • A 2,4-difluorophenyl moiety linked via an ethanediamide (oxalamide) bridge.
  • A piperidinylethyl side chain.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O4S/c22-15-9-10-19(18(23)14-15)25-21(28)20(27)24-12-11-16-6-4-5-13-26(16)31(29,30)17-7-2-1-3-8-17/h1-3,7-10,14,16H,4-6,11-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPICNXSPVXMOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Piperidine Motifs

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
  • Key Features : Combines a chlorobenzenesulfonamide group with a 2-piperidinylidene core and a phenylethyl side chain.
  • Comparison: Unlike the target compound, W-15 lacks fluorinated aromatic rings and an ethanediamide linker. Instead, it contains a chlorophenyl group and a non-fluorinated phenylethyl chain. W-15 and its analog W-18 are structurally related to fentanyl but differ in piperidine substitution patterns (2-piperidinylidene vs. 4-piperidinyl in fentanyl) .
N-(phenylsulfonyl)benzenesulfonamide derivatives (2e, 2f, 2g)
  • Key Features : These compounds (e.g., 2e , 2f ) feature dual sulfonamide groups, tert-butyl or biphenyl substituents, and a 2,2,6,6-tetramethylpiperidin-1-yloxy moiety.
  • Comparison : While sharing sulfonamide groups, these lack the ethanediamide bridge and fluorophenyl groups present in the target compound. Their tetramethylpiperidinyloxy groups may influence steric hindrance and redox properties, unlike the simpler piperidine in the target compound .

Fluorinated Aromatic Amides

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Key Features : Contains a fluorobiphenyl group linked to tryptamine via a propanamide bridge.
  • Comparison: The monofluoro substitution on the biphenyl contrasts with the 2,4-difluorophenyl in the target compound. The propanamide linker (vs. ethanediamide) may alter hydrogen-bonding capacity and pharmacokinetics .
N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine
  • Key Features : A patented compound with 2,4-difluorobenzoyl and 3,5-difluorophenyl groups, linked via an L-alanine ethylamide.
  • Comparison: Shares the 2,4-difluorophenyl motif but incorporates a pyridone core and amino acid side chain. The absence of a sulfonamide group differentiates its reactivity and target specificity .

Opioid-Related Piperidine Derivatives

Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide)
  • Key Features : A 4-piperidinyl opioid with phenylethyl and phenylpropanamide groups.
  • Comparison : The target compound’s 2-piperidinyl substitution and sulfonamide group diverge from fentanyl’s 4-piperidinyl and propanamide structure. Such differences likely result in distinct receptor-binding profiles .

Comparative Analysis Table

Compound Name Molecular Weight (g/mol) Key Structural Features Fluorination Pattern Pharmacological Notes References
Target Compound 433.50 Benzenesulfonyl-piperidine, ethanediamide 2,4-difluorophenyl Unknown activity
W-15 ~350 (estimated) Chlorobenzenesulfonamide, 2-piperidinylidene None Opioid analog
N-(2-(1H-indol-3-yl)ethyl)-...propanamide ~406 (estimated) Fluorobiphenyl, propanamide 2-fluorobiphenyl Anti-inflammatory potential
Patent Compound (Macrophage Pharma) ~550 (estimated) 2,4-difluorobenzoyl, L-alanine ethylamide 2,4-difluorophenyl (×2) Undisclosed therapeutic use

Key Research Findings

Fluorination Impact: The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to monofluorinated analogs (e.g., ) .

Sulfonamide vs. Amide Linkers : Sulfonamide-containing compounds (e.g., W-15, 2e/2f) exhibit distinct electronic properties compared to amide-linked derivatives, affecting solubility and target engagement .

Piperidine Substitution : The 2-piperidinyl position in the target compound contrasts with fentanyl’s 4-piperidinyl, suggesting divergent receptor interactions despite structural superficial similarities .

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